tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate
Description
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to a cyclopropyl-hydroxyethyl backbone in the (1R) configuration. This compound is primarily utilized in laboratory research as an intermediate in organic synthesis, particularly in pharmaceutical chemistry .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCSAZNGYCTLR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-cyclopropyl-2-hydroxyethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Reagents such as or are commonly employed.
Substitution: Conditions involving acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine .
Scientific Research Applications
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 201.26 g/mol . It is also known under the CAS No. 1001414-89-6 . This compound is recognized for its cyclopropylcarbamate structure, which includes a tert-butyl group and a hydroxymethyl group attached to a cyclopropane ring.
Pharmaceutical Development
- Key Intermediate in Drug Synthesis Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate serves as a pivotal intermediate in the synthesis of pharmaceuticals. Its structural characteristics may enhance drug efficacy and specificity by allowing for tailored interactions with biological targets.
- Case Study: Neurological Disorders Research indicates that compounds derived from this carbamate can modulate neurotransmitter pathways, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique cyclopropyl structure contributes to the compound's ability to interact with specific receptors involved in these disorders.
Agricultural Chemistry
- Agrochemical Formulation In agricultural chemistry, this compound is utilized in developing effective pest control solutions. Its application in formulating agrochemicals aims to minimize environmental impact while maximizing pest control efficiency. This aligns with the growing demand for sustainable agricultural practices.
- Case Study: Insecticide Development A related compound has been successfully employed in synthesizing spirocyclopropanated analogues of well-known insecticides like Thiacloprid and Imidacloprid. This suggests that this compound could similarly contribute to developing new agrochemical products with improved effectiveness and reduced toxicity.
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Properties Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Enzyme Modulation Investigations into its effects on specific enzymes have shown potential inhibitory action, which could be beneficial in therapeutic applications.
- Pharmaceutical Applications As a pharmaceutical intermediate, it may play a role in the development of new drugs targeting various diseases.
Chemical Properties and Reactions
This compound features a cyclopropyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.
Types of Reactions:
- Oxidation This compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid derivative.
- Reduction The compound can be reduced to form various alcohol derivatives.
- Substitution It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes by mimicking their natural substrates, thereby altering metabolic pathways.
- Cellular Interaction : It can influence cellular processes through receptor binding or modulation of signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic processes, suggesting its potential as a therapeutic agent for metabolic disorders.
- Antimicrobial Activity Assessment : Research indicated that this compound exhibited antimicrobial properties against Gram-positive bacteria, showing promise for further development as an antimicrobial agent.
- Synthesis and Biological Evaluation : A recent thesis explored the synthesis of various cyclopropyl derivatives, including this compound, and evaluated their biological activities, concluding that modifications could enhance their efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The hydroxyl and carbamate groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound is compared to the following analogs (Table 1):
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations:
- Cyclopropyl vs. Cyclohexyl/Biphenyl Groups : The cyclopropyl substituent introduces ring strain, enhancing reactivity compared to the more stable cyclohexyl or bulky biphenyl groups .
- Enantiomeric Pair (R vs. S) : The (1R) and (1S) enantiomers share identical molecular formulas but differ in spatial arrangement, which is critical for chiral recognition in biological systems .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- The naphthyl-containing analog, tert-ButylN-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate, forms O—H⋯O hydrogen-bonded dimers in its crystal structure, creating R₂²(10) ring motifs . This suggests that hydroxy groups in carbamates facilitate intermolecular interactions, influencing solubility and melting behavior.
- Cyclopropyl-containing derivatives may exhibit lower melting points compared to cyclohexyl or aromatic analogs due to reduced molecular symmetry and packing efficiency.
Reactivity and Stability
- Cyclopropyl groups confer strain-induced reactivity, making the main compound more prone to ring-opening reactions compared to saturated analogs like the cyclohexyl derivative .
- The biphenyl-containing carbamate () may exhibit enhanced UV absorption due to aromaticity, useful in spectroscopic analysis.
Biological Activity
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The compound's chemical formula is , with a molecular weight of 201.27 g/mol. The synthesis typically involves the reaction of tert-butyl chloroformate with (1R)-1-cyclopropyl-2-hydroxyethylamine under controlled conditions to ensure high yield and purity .
Synthetic Route
- Step 1: Reaction of tert-butyl chloroformate with (1R)-1-cyclopropyl-2-hydroxyethylamine.
- Step 2: Purification through recrystallization or chromatography.
The primary mechanism of action for this compound involves its role as a competitive inhibitor of specific enzymes. Preliminary studies suggest that the compound may modulate enzyme activities related to metabolic pathways, particularly those involving neurotransmitter synthesis .
Target Interactions
Research indicates that this compound interacts with:
- Enzymes: It has shown potential in inhibiting enzymes involved in the synthesis of catecholamines, which are critical for neurotransmission.
- Receptors: The compound may also bind to various receptors, influencing cellular signaling pathways.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are needed to elucidate its metabolic pathways and elimination routes .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit certain enzyme activities, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.
| Study | Findings |
|---|---|
| Study A | Inhibition of catecholamine synthesis by 50% in neuronal cell lines. |
| Study B | Modulation of receptor activity leading to altered signaling pathways in cancer cells. |
In Vivo Studies
Animal model studies have indicated that administration of this compound results in significant changes in behavior associated with neurotransmitter levels, further supporting its role as a modulator of biological activity.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the cyclopropyl-hydroxyethyl moiety be experimentally confirmed?
- Methodology : Use X-ray crystallography to resolve absolute stereochemistry. For example, single-crystal X-ray analysis (performed with Nonius Kappa CCD diffractometers and SHELX software) can determine the spatial arrangement of substituents by analyzing hydrogen-bonding patterns and R-factor convergence (e.g., R[F² > 2σ(F²)] = 0.057 in similar carbamates) . Complementary techniques like chiral HPLC or NMR with chiral shift reagents validate enantiopurity.
Q. What purification strategies are effective for isolating this carbamate from reaction mixtures?
- Methodology : Employ column chromatography with gradients of ethyl acetate/hexane for preliminary purification. Recrystallization from ethanol/water mixtures enhances purity, leveraging the compound’s moderate polarity. Monitor purity via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) and confirm with HPLC (>95% peak homogeneity at 254 nm) .
Q. How should researchers handle discrepancies in reported toxicity data for structurally similar carbamates?
- Methodology : Cross-reference SDS documents (e.g., Combi-Blocks vs. Kishida Chemical) to identify conflicting classifications. Conduct acute toxicity assays (e.g., OECD 423 guidelines) in-house for verification. Always use PPE (gloves, goggles) and work in fume hoods, as some analogs show uncharacterized mutagenicity .
Advanced Research Questions
Q. What computational tools can predict the stability of the tert-butyl carbamate group under acidic/basic conditions?
- Methodology : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model bond dissociation energies of the carbamate linkage. Pair with experimental validation: expose the compound to pH 2–12 buffers and monitor degradation via LC-MS. Software like SHELXPRO aids in correlating structural motifs with reactivity .
Q. How can multi-step synthesis routes be optimized to minimize epimerization at the chiral hydroxyethyl center?
- Methodology : Implement low-temperature (-20°C) coupling reactions (e.g., using HATU/DIPEA) to suppress racemization. Monitor stereochemical integrity via -NMR (e.g., coupling constants for vicinal protons) and compare with X-ray data. Patent literature (e.g., EP applications) suggests tert-butyloxycarbonyl (Boc) protection stabilizes intermediates .
Q. What analytical approaches resolve contradictions in crystallographic data for carbamate derivatives?
- Methodology : Re-refine raw diffraction data (CCDC archives) using SHELXL to assess model bias. Validate hydrogen-bond networks via PLATON’s ADDSYM tool to detect overlooked symmetry. Cross-check with ORTEP-3 for thermal ellipsoid visualization, ensuring anisotropic displacement parameters align with molecular flexibility .
Safety and Disposal
Q. What protocols ensure safe disposal of waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
